molecular formula C13H9Cl2N3 B2977672 1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 1381763-30-9

1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2977672
CAS No.: 1381763-30-9
M. Wt: 278.14
InChI Key: RUQXWCUFWODJQY-UHFFFAOYSA-N
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Description

1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole ( 1381763-30-9) is a high-value benzotriazole derivative of significant interest in pharmaceutical and materials chemistry. This compound features a benzotriazole scaffold, recognized as a privileged structure in medicinal chemistry for its versatile biological properties and its role as a bioisosteric replacement for other triazolic systems . The presence of the 3,5-dichlorophenylmethyl moiety enhances its lipophilicity and binding affinity, making it a promising intermediate for developing novel bioactive molecules. Researchers are exploring its potential across multiple domains. In drug discovery, benzotriazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiparasitic, antiviral, and antitumor effects . Its mechanism of action can be multifaceted; for instance, some benzotriazole-acrylonitriles are known to act as potent tubulin inhibitors, while other derivatives have been designed to target and modulate enzymes like kinases and proteases . Beyond biomedical applications, its structural features also make it a candidate for developing specialized organic materials, such as corrosion inhibitors and UV stabilizers . Supplied with a minimum purity of 98%, this compound is an essential building block for constructing complex heterocyclic systems and optimizing pharmacological profiles in hit-to-lead campaigns. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the available safety data sheets prior to use.

Properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3/c14-10-5-9(6-11(15)7-10)8-18-13-4-2-1-3-12(13)16-17-18/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQXWCUFWODJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dichlorobenzyl chloride and 1H-1,2,3-benzotriazole.

    Reaction Conditions: The reaction between 3,5-dichlorobenzyl chloride and 1H-1,2,3-benzotriazole is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control and the use of catalysts to enhance the yield and purity of the final product.

Chemical Reactions Analysis

1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the 3,5-dichlorophenylmethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzotriazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in a variety of substituted benzotriazole derivatives.

Scientific Research Applications

1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Triazole-Indole-Isoxazole Conjugate (VIb)

  • Structure: 5-((3-Chlorophenoxy)methyl)-3-(1-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indol-2-yl)isoxazole (VIb) shares the 3,5-dichlorophenyl-substituted triazole moiety but incorporates indole and isoxazole rings .
  • Activity : Demonstrated potent antibacterial activity against Staphylococcus aureus (comparable to streptomycin), suggesting that the 3,5-dichlorophenyl group enhances interactions with bacterial targets .
  • Key Difference: The benzotriazole core in the target compound may confer greater rigidity and thermal stability compared to VIb’s non-fused triazole system.

Benzotriazole UV Stabilizer (CAS 70321-86-7)

  • Structure : 2-[2-Hydroxy-3,5-bis(1-methyl-1-phenylethyl)phenyl]-2H-benzotriazole features bulky substituents on the phenyl ring .
  • Application : Used as a UV stabilizer in plastics, where the hydroxy group and steric hindrance from substituents improve photostability .
  • Key Difference : The target compound lacks hydroxyl groups but includes electron-withdrawing chlorine atoms, which may shift its primary application from UV stabilization to antimicrobial or catalytic uses.

Pyrazole Derivative (1006352-96-0)

  • Structure : 1-(2-Chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole contains multiple chlorophenyl groups but uses a pyrazole core .

1,2,4-Triazole Agrochemicals

  • Examples : Bromuconazole (1-((4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl)methyl)-1H-1,2,4-triazole) and flusilazole (1-((bis(4-fluorophenyl)methylsilyl)methyl)-1H-1,2,4-triazole) .
  • Application : Broad-spectrum fungicides leveraging triazole’s ability to inhibit cytochrome P450 enzymes.
  • Key Difference : The 1,2,3-triazole in the target compound may exhibit distinct binding kinetics compared to 1,2,4-triazoles due to ring tautomerism and electronic configuration .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Activity/Application Reference
Target Compound Benzotriazole 3,5-Dichlorophenylmethyl ~300 (estimated) Hypothesized antimicrobial N/A
VIb Triazole-Isoxazole 3,5-Dichlorophenyl, indole Not reported Antibacterial (S. aureus)
CAS 70321-86-7 Benzotriazole Hydroxy, bulky alkyl-aryl groups 447.6 UV stabilization
1006352-96-0 (Pyrazole) Pyrazole Multiple chlorophenyl, fluorobenzyl 500.6 Potential agrochemical
Bromuconazole 1,2,4-Triazole Bromo, dichlorophenyl ~377 Fungicide

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chlorine atoms on the phenyl ring enhance lipophilicity and membrane penetration, critical for antimicrobial activity .
  • Core Heterocycle : Benzotriazoles may prioritize material science applications (e.g., corrosion inhibition), whereas 1,2,3-triazoles with indole/isoxazole moieties favor bioactivity .

Biological Activity

1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C10_{10}H8_{8}Cl2_{2}N3_{3}. Its structure includes a benzotriazole core with a dichlorophenyl group that enhances its biological activities.

Antimicrobial Activity

Recent studies have shown that benzotriazoles exhibit significant antimicrobial properties. For instance, the compound was evaluated against various bacterial strains including Staphylococcus aureus (both MRSA and MSSA), Escherichia coli, and Pseudomonas aeruginosa. The results indicated that this compound demonstrated potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Benzotriazoles

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus (MRSA)12.5-25
This compoundE. coli25
Benzotriazole (control)Pseudomonas aeruginosa50

Antifungal Activity

The antifungal efficacy of the compound was assessed against common fungal pathogens such as Candida albicans and Aspergillus niger. The introduction of halogen substituents in the benzotriazole ring significantly enhanced its antifungal properties. In particular, the compound exhibited MIC values ranging from 12.5 to 25 µg/mL against these fungi .

Table 2: Antifungal Activity of Benzotriazoles

CompoundTarget FungiMIC (µg/mL)
This compoundCandida albicans12.5
This compoundAspergillus niger25

Anticancer Potential

Preliminary investigations into the anticancer potential of benzotriazoles have shown promising results. In vitro studies indicated that certain derivatives could inhibit cell proliferation in various cancer cell lines. The presence of bulky hydrophobic groups in the structure appears to contribute to this activity by enhancing cellular uptake and interaction with target proteins .

Case Studies

One notable study explored the effects of benzotriazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that these compounds could induce apoptosis in a dose-dependent manner. Specifically, at concentrations of 50 µg/mL and above, significant reductions in cell viability were observed .

Q & A

Basic: What are the standard synthetic protocols for 1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole?

Answer:
A common approach involves condensation reactions between substituted benzotriazole precursors and halogenated aromatic aldehydes. For example, analogous syntheses of triazole derivatives use reflux conditions with absolute ethanol and glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure and filtration . Optimization may require adjusting stoichiometric ratios (e.g., 1:1 molar ratio of triazole to aldehyde) and reaction time (4–6 hours). Characterization typically involves FT-IR to confirm N–H and C–Cl bond formation (e.g., peaks at 3100–3300 cm⁻¹ for N–H stretching) and HPLC for purity assessment .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:
Yield optimization requires systematic screening of catalysts, solvents, and temperature. Evidence from similar triazole syntheses suggests using ionic liquids as green catalysts to enhance reaction efficiency (e.g., bromination steps with >90% conversion ). Microwave-assisted synthesis or ultrasound irradiation could reduce reaction time. For instance, cyclization reactions in dioxolane derivatives achieved 85% yield under microwave conditions . Kinetic studies using UV-Vis spectroscopy or in situ NMR can monitor intermediate formation and guide parameter adjustments.

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Answer:

  • FT-IR : Identifies functional groups (e.g., C–Cl at 600–800 cm⁻¹, benzotriazole ring vibrations at 1450–1600 cm⁻¹) .
  • XRD : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 3.8362 Å, b = 9.0524 Å) are typical for halogenated triazoles. Refinement using software like Olex2 or SHELX ensures accuracy .
  • TEM : Determines particle size distribution (e.g., 50–200 nm aggregates) .

Advanced: How to resolve contradictions in reported crystallographic data for halogenated triazoles?

Answer:
Discrepancies in unit cell parameters (e.g., β angles varying by ±0.5°) may arise from polymorphism or measurement errors. Cross-validate data using:

Single-crystal XRD with high-resolution detectors (e.g., Oxford Diffraction Xcalibur Sapphire3) .

DFT calculations to compare experimental and theoretical bond lengths (e.g., C–Cl bonds: 1.72–1.75 Å).

Thermogravimetric analysis (TGA) to confirm stability during data collection .

Basic: What methodologies assess the biological activity of this compound?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like cytochrome P450 or fungal lanosterol 14α-demethylase .
  • Antimicrobial testing : Use agar dilution methods (e.g., MIC values against Candida albicans) .
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to biological targets (e.g., triazole interactions with heme groups) .

Advanced: How can computational tools predict the compound’s reactivity and metabolic pathways?

Answer:

  • Reactivity : Use PISTACHIO and REAXYS databases to simulate reaction pathways (e.g., electrophilic substitution at the 3,5-dichlorophenyl group) .
  • Metabolism : BKMS_METABOLIC predicts Phase I/II metabolites (e.g., hydroxylation at the benzotriazole ring or glutathione conjugation) .
  • Toxicity : ECOSAR or TEST models estimate eco-toxicity endpoints (e.g., LC₅₀ for aquatic organisms) .

Basic: What analytical techniques quantify this compound in environmental samples?

Answer:

  • HPLC-UV/Vis : Use C18 columns (e.g., Purospher® STAR) with mobile phases like acetonitrile/water (70:30 v/v) and detection at 254 nm .
  • GC-MS : Derivatize with BSTFA for volatility; monitor m/z fragments (e.g., 215.04 for [M⁺]) .
  • ICP-MS : Quantifies chlorine content (detection limit: 0.1 ppb) .

Advanced: What is the mechanistic role of this compound in pesticide synthesis?

Answer:
In agrochemical applications, it acts as a precursor for fungicides via:

Condensation : Reacts with 1,2,4-triazole potassium to form dioxolane intermediates .

Etherification : Parachlorophenol introduces aryl ether groups, enhancing bioactivity .
Mechanistic studies using in situ Raman spectroscopy reveal transition states during cyclization (e.g., bromomethyl intermediates) .

Basic: How to evaluate the compound’s stability under varying pH and temperature?

Answer:

  • Forced degradation studies : Expose to 0.1 M HCl/NaOH (25–60°C) and monitor decomposition via HPLC .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; assess crystallinity changes via XRD .

Advanced: What strategies mitigate toxicity risks in biomedical applications?

Answer:

  • Structure-activity relationship (SAR) : Introduce polar groups (e.g., –OH, –COOH) to reduce logP values and enhance excretion .
  • Microsomal assays : Human liver microsomes identify toxic metabolites (e.g., epoxide formation) .
  • QSAR models : Predict LD₅₀ using descriptors like topological polar surface area (TPSA) .

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